4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Description
This compound is a benzamide derivative featuring a diethylsulfamoyl group and a highly complex tricyclic system. The core structure includes a benzamide scaffold linked to a polycyclic framework containing sulfur (thia) and nitrogen (aza) heteroatoms. The tricyclic system, with its 3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaene structure, introduces conformational rigidity, which may optimize target engagement by reducing entropy penalties during binding . Such structural complexity is typical of compounds designed for high-affinity interactions, often seen in kinase inhibitors or antimicrobial agents. While specific pharmacological data for this compound is unavailable in the provided evidence, its design aligns with synthetic strategies for bioactive molecules, as seen in analogous triazole and sulfonamide derivatives .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S4/c1-4-24(5-2)31(26,27)13-8-6-12(7-9-13)18(25)23-19-21-14-10-11-15-17(16(14)29-19)30-20(22-15)28-3/h6-11H,4-5H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFNBMHPKLTEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730The reaction conditions typically involve the use of strong bases and nucleophiles, as well as specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Hydrazinecarbothioamides and 1,2,4-triazoles (e.g., compounds [4–9] in ): These share the benzamide core but differ in substituents and heterocyclic systems. For instance, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) exhibit tautomerism (thione vs. thiol), absent in the title compound due to its fixed tricyclic system .
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Features a dioxothiazolidin group instead of the tricyclic system, highlighting how electronic effects (e.g., electron-deficient enone systems) modulate reactivity .
Table 1: Structural Comparison
| Compound Class | Core Structure | Key Substituents | Heteroatoms | Tautomerism Observed? |
|---|---|---|---|---|
| Title Compound | Benzamide | Diethylsulfamoyl, tricyclic thia/aza | S, N | No |
| 1,2,4-Triazoles [7–9] | Benzamide | Phenylsulfonyl, difluorophenyl | S, N | Yes (thione/thiol) |
| Dioxothiazolidin-Benzamide [3] | Benzamide | Dioxothiazolidin, phenyl | S, O, N | No |
Spectroscopic and Electronic Properties
IR Spectroscopy :
- The title compound’s C=O (amide I) stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in . The absence of νS-H (~2500–2600 cm⁻¹) confirms fixed thione groups in the tricyclic system, unlike tautomeric triazoles .
- C=S stretches (~1240–1255 cm⁻¹) are shared with triazole-thiones, but the title compound’s electronic environment may shift these peaks slightly .
- The tricyclic system’s isovalency (cf. ) with simpler heterocycles (e.g., triazoles) may explain similar reactivity despite structural differences .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic molecule with significant potential in medicinal chemistry and materials science. Its intricate structure includes multiple functional groups that suggest various biological activities, making it a subject of interest for researchers.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.65 g/mol. The compound features a benzamide core linked to a heterocyclic system containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Structural Characteristics
- Functional Groups : The presence of diethylsulfamoyl and methylsulfanyl groups enhances its solubility and reactivity.
- Molecular Complexity : The compound's structure includes alternating double bonds (pentaene) and multiple sulfur atoms that may influence its biological interactions.
While the precise mechanism of action remains to be fully elucidated, several hypotheses can be drawn based on its structural features:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its complex arrangement of heteroatoms.
- Potential Targets : It could potentially inhibit or modulate the activity of biological targets involved in various metabolic pathways.
Biological Activity
Preliminary studies suggest that the compound exhibits various biological activities:
Antimicrobial Activity
Research indicates that compounds similar to this one may possess antimicrobial properties. Testing against a range of bacterial strains could reveal its effectiveness as an antibacterial agent.
Anticancer Potential
The structural characteristics suggest potential anticancer activity. Compounds with similar pentaene structures have been known to induce apoptosis in cancer cells through interaction with cellular pathways.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of the compound. Initial findings could indicate whether it selectively targets cancer cells or affects normal cells.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study evaluated various benzamide derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive bacteria.
- Cytotoxicity Testing : In vitro studies on related compounds showed varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may follow a similar trend.
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with sulfur-containing groups often disrupt cellular functions by interacting with thiol groups in proteins, leading to altered enzyme activities.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.65 g/mol |
| CAS Number | 441290-72-8 |
| Potential Biological Activities | Antimicrobial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
